7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
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Overview
Description
7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound that features a unique structure combining a thiazole and benzothiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves the formation of the thiazole and benzothiazole rings followed by their fusion. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chlorobenzothiazole, which is then reacted with thioamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and in cancer research.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit dihydroorotase and DNA gyrase, leading to antibacterial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and affecting the metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
- 7-chlorobenzo[d]thiazol-2-amine
Uniqueness
Compared to similar compounds, 7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine exhibits unique properties due to its specific ring structure. This structure imparts distinct electronic and steric characteristics, making it a valuable compound for targeted biological applications and synthetic chemistry .
Properties
Molecular Formula |
C8H4ClN3S2 |
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Molecular Weight |
241.7 g/mol |
IUPAC Name |
7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C8H4ClN3S2/c9-7-12-5-4(13-7)2-1-3-6(5)14-8(10)11-3/h1-2H,(H2,10,11) |
InChI Key |
JEELEXFZNOKNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1N=C(S3)N)N=C(S2)Cl |
Origin of Product |
United States |
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